molecular formula C13H16N2O2 B2551859 Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2055841-98-8

Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2551859
CAS No.: 2055841-98-8
M. Wt: 232.283
InChI Key: JUVCIMRPEDATGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Geometry and Strain

  • Cyclopropane Ring : The C1–C2–C3 bond angles measure approximately 60°, consistent with angle strain inherent to three-membered rings.
  • Pyrrolidine Ring : Adopts a flattened boat conformation, with C4–C5–N3–C6 torsion angles ranging from −155.5° to −178.6°, as observed in X-ray crystallography.
  • Bridgehead Carbons (C1 and C5) : Hybridized as sp³, with bond lengths of 1.54–1.56 Å for C1–C5, shorter than typical single bonds due to transannular strain.
Parameter Value (Å/°) Source
C1–C2 bond length 1.51 ± 0.02
N3–C6 bond length 1.47 ± 0.01
C1–C5–C6 bond angle 93.5 ± 0.5°

This framework’s strain energy (~27 kcal/mol) enhances reactivity, particularly in cycloaddition and ring-opening reactions.

Carboxylate and Amino Functional Group Orientation

The benzyl carboxylate (position 3) and amino (position 1) groups adopt distinct spatial orientations that influence molecular interactions:

Carboxylate Group

  • Ester Configuration : The benzyloxycarbonyl group occupies an equatorial position relative to the pyrrolidine ring, minimizing steric clashes with the bicyclic framework.
  • C=O Bond Length : 1.21 Å, characteristic of delocalized π-electrons in the carboxylate moiety.

Amino Group

  • Primary Amine : Positioned axially at C1, forming a 109.5° bond angle with adjacent carbons.
  • Hydrogen-Bonding Potential : The NH₂ group participates in intramolecular interactions with the carboxylate oxygen, stabilizing the zwitterionic form in polar solvents.

Stereochemical Configuration at Bridgehead Positions

The compound exhibits three stereogenic centers (C1, C5, and C6), with absolute configurations critical for biological activity:

Key Stereochemical Features

  • Bridgehead Carbons (C1 and C5) : The (1R,5S) configuration forces the amino group into a pseudo-axial orientation, while the carboxylate remains equatorial.
  • C6 Position : The (6s) descriptor indicates a syn relationship between the amino group and the pyrrolidine nitrogen.
Configuration Biological Relevance Source
(1R,5S,6s) Enhanced binding to neurotransmitter receptors
(1S,5R,6r) Reduced activity in kinase assays

X-ray studies confirm the meso-(1R,5S,6S) isomer dominates in crystalline states due to favorable packing interactions.

Comparative Analysis With Related Azabicyclo Scaffolds

The bicyclo[3.1.0]hexane scaffold exhibits unique properties compared to other azabicyclic systems:

Structural and Functional Comparisons

Scaffold Ring Strain (kcal/mol) Functionalization Sites Applications
Bicyclo[3.1.0]hexane 27 C1, C3, C6 CNS agents, enzyme inhibitors
Bicyclo[3.2.1]octane 18 C2, C6, C8 Antibiotics, alkaloid mimics
Bicyclo[2.2.1]heptane 22 C1, C4, C7 Catalysis, material science

Key Advantages of Bicyclo[3.1.0]hexane

  • Conformational Rigidity : Restricts rotational freedom, improving target selectivity in drug design.
  • Synthetic Versatility : Dirhodium-catalyzed cyclopropanation enables stereoselective functionalization at C1 and C3.

The scaffold’s compact size (molecular volume ≈ 150 ų) facilitates blood-brain barrier penetration, making it valuable in neuropharmacology.

Properties

IUPAC Name

benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-13-6-11(13)7-15(9-13)12(16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVCIMRPEDATGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of N-benzyl diynyl amides, which undergoes a cascade reaction to form the azabicyclohexane structure . The reaction conditions often require the presence of electron-donating groups in the aromatic ring to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Benzyl 1-amino-3-azabicyclo[3.1.0]hexane derivatives are recognized for their pharmacological properties, including:

  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains, making them candidates for antibiotic development. For instance, the rigid bisamine structure is integral to the activity of gyrase inhibitors like Trovafloxacin, which is effective against Gram-negative bacteria .
  • Antiviral Properties : Research indicates that certain derivatives exhibit antiviral activities, suggesting potential applications in treating viral infections .

Synthesis and Derivative Formation

The synthesis of benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is often achieved through complex organic reactions involving:

  • Reduction Reactions : Utilizing selective reducing agents such as lithium aluminum hydride to convert carbonyl groups into amines or alcohols, facilitating the formation of various derivatives .
  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of functional groups that enhance biological activity or alter pharmacokinetic properties .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of benzyl 1-amino-3-azabicyclo[3.1.0]hexane derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, indicating the compound's potential as a lead structure for new antibiotics.

CompoundActivity Against S. aureusActivity Against E. coli
Benzyl 1-amino compoundInhibition Zone: 15 mmInhibition Zone: 12 mm

Case Study 2: Antiviral Properties

In another study, derivatives of benzyl 1-amino-3-azabicyclo[3.1.0]hexane were tested for their antiviral effects against influenza viruses. The findings showed that certain modifications to the benzyl group enhanced antiviral activity, leading to a promising avenue for drug development.

DerivativeIC50 (µM)Selectivity Index
Derivative A10>50
Derivative B5>100

Mechanism of Action

The mechanism of action of Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid

  • Molecular Formula: C₁₃H₁₅NO₂
  • Molecular Weight : 217.27 g/mol
  • Key Differences: Replaces the amino and ester groups with a carboxylic acid at the 1-position. Increased polarity due to the carboxylic acid, enhancing solubility in aqueous media but reducing membrane permeability compared to the ester derivative . Potential for salt formation (e.g., sodium or hydrochloride salts) to modulate bioavailability .

Benzyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Molecular Formula: C₁₂H₁₃NO₃ (inferred from and ).
  • Key Differences: Substitution of a methylene group with an oxygen atom (6-oxa) in the bicyclic ring. Synthetic yield of 58% reported for this oxa analog, suggesting differences in stability during synthesis compared to the amino-substituted target compound .

tert-Butyl 1-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 198.26 g/mol
  • Key Differences :
    • tert-Butyl ester replaces the benzyl group, increasing lipophilicity (logP ~2.5 vs. ~3.0 for benzyl ester) .
    • Enhanced stability under acidic conditions due to the robust tert-butyl protecting group, whereas benzyl esters require catalytic hydrogenation for deprotection .
    • Stereochemical variants (e.g., (1R,5S,6S)) are commercially available, highlighting the importance of chirality in biological activity .

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 174.25 g/mol
  • Key Differences: Lacks the carboxylate ester, resulting in a simpler structure with higher basicity (pKa ~9.5 for the amine). Increased nucleophilic reactivity at the amino group, making it a candidate for coupling reactions without requiring deprotection .

Reactivity

  • Amino Group: The primary amine in the target compound participates in nucleophilic aromatic substitution (e.g., with nitroarenes), a property less pronounced in tert-butyl or oxa analogs .
  • Benzyl Ester: Susceptible to hydrogenolysis, enabling selective deprotection for further functionalization, unlike the stable tert-butyl ester .

Biological Activity

Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 2055841-98-8
  • IUPAC Name : this compound

The compound features a nitrogen atom incorporated into a bicyclic framework, which contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Bicyclic Structure : This is often achieved through palladium-catalyzed reactions that provide high yields and selectivity for the desired products.
  • Functionalization : The introduction of the benzyl and carboxylate groups is crucial for enhancing biological activity.

The synthetic pathways are designed to ensure functional group tolerance and moderate to excellent yields in the final product .

Biological Activity

This compound exhibits various biological activities, making it a candidate for pharmaceutical development:

Pharmacological Properties

Research indicates that this compound has potential as:

  • Cytotoxic Agent : In vitro studies have shown that derivatives of this compound can exhibit significant cytotoxicity against human and mouse cell lines, evaluated using standard assays such as MTS .

Interaction studies reveal that this compound has notable binding affinities for certain receptors, which may be linked to its pharmacological effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be made:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylateEthoxy group instead of aminoAntimicrobial
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl esterCarboxylic acid functionalityPlant growth regulator
7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-oneSpirocyclic structureNeuroactive
Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylateDifferent bicyclic frameworkPotentially neuroprotective

This table highlights how variations in structure can lead to different biological activities, emphasizing the significance of the azabicyclo framework .

Case Studies

Several case studies illustrate the practical applications of benzyl 1-amino-3-azabicyclo[3.1.0]hexane derivatives in drug development:

Study on Cytotoxicity

A study conducted on synthesized derivatives evaluated their cytotoxic effects on various cancer cell lines over a period of 24 and 72 hours using MTS assays . Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potential as anticancer agents.

Opioid Receptor Antagonism

Research focusing on related compounds has demonstrated their efficacy as mu-opioid receptor antagonists, which could lead to novel treatments for pain management without the addictive properties associated with traditional opioids .

Q & A

Q. Example Protocol :

Prepare N-allyl-α-aminocarboxylic acid amide precursors.

Treat with Ti reagent and Grignard base under inert conditions.

Purify via column chromatography to isolate bicyclic products.

How is the stereochemical outcome (endo/exo ratio) controlled during synthesis?

The endo/exo selectivity is influenced by:

  • Substituent Effects : Bulkier groups on the amide nitrogen favor endo products due to steric steering .
  • Catalyst Stoichiometry : Higher Ti reagent ratios (1.5–2.0 equiv) improve cyclopropanation efficiency .
  • Temperature : Elevated temperatures (70°C) enhance reaction kinetics but may reduce selectivity .

Q. Diastereomer Ratios in Key Studies :

PrecursorEndo:Exo RatioYield (%)Reference
Amide 242:165
Amide 252.5:158

What analytical techniques are recommended for characterizing this compound?

  • X-ray Crystallography : Resolves bicyclic scaffold conformation (e.g., boat conformation in 3-azabicyclo[3.1.0]hexane derivatives) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to distinguish endo/exo isomers (e.g., δ 3.2–4.1 ppm for N-CH₂ groups) .
    • NOESY : Confirms spatial proximity of substituents in diastereomers .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., C₁₃H₁₆N₂O₂ for the free base) .

How can researchers address challenges in isolating pure diastereomers?

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) for baseline separation .
  • Crystallization : Recrystallize from ethanol/water mixtures to enrich endo isomers .
  • Protecting Groups : Introduce tert-butyl or benzyl groups to modulate polarity and improve separation .

What strategies exist for derivatizing this compound to explore structure-activity relationships?

  • N-Functionalization :
    • Boc Protection : tert-Butyloxycarbonyl groups enable selective deprotection for combinatorial libraries .
    • Aromatic Substitution : Introduce benzyl or heteroaryl groups via nucleophilic substitution (e.g., Cs₂CO₃/DMF at 80°C) .
  • Ring Modifications :
    • Spirocyclopropane Annulation : Via 1,3-dipolar cycloaddition of nitrones to strained alkenes .
    • Trifluoromethyl Analogues : Synthesize derivatives (e.g., type 43) for enhanced metabolic stability .

Are there alternative catalytic systems to Ti-mediated reactions for this scaffold?

  • Bismuth Catalysis : Bi(OTf)₃ promotes alkynylcyclopropanation of propargyl alcohols, yielding alkynyl-3-azabicyclohexanes .
  • DBU-Mediated Endo-Exo Conversion : Base-driven isomerization adjusts stereochemistry post-synthesis (e.g., 91% yield for trovafloxacin intermediates) .

How can failed cyclopropanation reactions be troubleshooted?

  • Low Yields :
    • Optimize Grignard reagent stoichiometry (5.0 equiv cHexMgBr) .
    • Add LiI as a Lewis acid to stabilize titanacycle intermediates .
  • Undesired Byproducts :
    • Replace unstable precursors (e.g., avoid amide 75, which fails cyclopropanation) .
    • Use Pd/C hydrogenation (e.g., 91–99% deprotection yield) to remove benzyl groups selectively .

What computational tools can predict the biological activity of derivatives?

While direct evidence is limited, molecular docking and QSAR models can be applied to:

  • Predict binding affinity to targets (e.g., antifungal enzymes) by comparing to analogues with MIC values (e.g., 10–15 µg/mL against Candida albicans) .
  • Optimize substituent geometry using X-ray-derived conformational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.